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Get Quote

Executive Summary

4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline (CAS: 215734-56-8) is an advanced, highly
functionalized pharmaceutical intermediate. Characterized by its fluorinated nitroaniline core
and a solubilizing morpholine appendage, this compound has emerged as a critical building
block in modern oncology. Specifically, it is a foundational precursor in the synthesis of
Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors—a novel class of immunotherapeutics
designed to reverse T-cell exhaustion and enhance anti-tumor immunity [1].

As a Senior Application Scientist, this guide is designed to move beyond basic specifications. It
provides an authoritative breakdown of the compound's physicochemical profile, the
mechanistic causality behind its regioselective synthesis, and a self-validating protocol for its
preparation.

Chemical Identity & Physicochemical Profiling

The integration of a morpholine ring onto the fluorinated aniline core dramatically alters the
compound's physicochemical behavior. The morpholine moiety acts as a strong hydrogen-bond
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acceptor, improving the aqueous solubility of downstream active pharmaceutical ingredients

(APIs), while the fluorine atom enhances metabolic stability by blocking cytochrome P450-

mediated oxidation at the aromatic ring.

Table 1: Physicochemical Properties of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline

Property

Value

Scientific Implication

CAS Registry Number

215734-56-8

Unique identifier for regulatory

tracking.

Molecular Formula

C10H12FN303

Defines the stoichiometric

baseline for synthesis.

Molecular Weight

241.22 g/mol

Optimal low-molecular-weight
fragment for kinase hinge

binders.

Appearance

Yellow to bright yellow solid

Coloration is driven by the
highly conjugated nitroaniline

chromophore.

Melting Point

180-181°C

High melting point indicates a
stable, well-ordered crystalline
lattice [1].

Boiling Point

472.4 £ 45.0 °C (Predicted)

High boiling point necessitates
solid-state or precipitation-

based isolation.

Density

1.410 + 0.06 g/cm3 (Predicted)

High density typical of
halogenated, tightly packed

aromatic systems.

pKa (Base)

0.71 £ 0.25 (Predicted)

The morpholine nitrogen is
significantly less basic than
aliphatic amines due to the
electron-withdrawing nature of
the adjacent fluoronitroaryl

system [1].
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Mechanistic Causality: The Regioselective SNAr
Paradox

The synthesis of 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline from 5-chloro-4-fluoro-2-
nitroaniline presents a fascinating mechanistic paradox in Nucleophilic Aromatic Substitution
(SNA).

The Paradox: In standard SNAr reactions, fluorine is a vastly superior leaving group compared
to chlorine. Fluorine's extreme electronegativity strongly polarizes the C-X bond and stabilizes

the anionic Meisenheimer complex transition state. Yet, in this specific reaction, the morpholine
nucleophile exclusively displaces the chlorine atom, leaving the fluorine untouched [2].

The Causality: Regioselectivity here is entirely dictated by the electronic steering of the nitro (-
NO2z) and amino (-NHz) groups, not the intrinsic leaving group ability:

e Para-Activation: The C5-chlorine is located para to the strongly electron-withdrawing -NO:2
group. Nucleophilic attack at C5 allows the resulting negative charge in the Meisenheimer
complex to be delocalized directly onto the oxygen atoms of the nitro group via resonance,
drastically lowering the activation energy.

o Para-Deactivation: The C4-fluorine is meta to the -NO2z group (preventing resonance
stabilization) and para to the electron-donating -NH=z group. The -NH2 group pumps electron
density into the C4 position, rendering it electron-rich and highly repulsive to the incoming
morpholine nucleophile.

This electronic override ensures >95% regioselectivity for the displacement of chlorine, yielding
the desired 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline.

Self-Validating Experimental Protocol: Synthesis &
Isolation

To ensure absolute reproducibility, the following protocol is designed as a self-validating
system. It incorporates thermodynamic controls and in-process checks to guarantee purity
without the need for resource-intensive column chromatography [2].

Step 1: Reaction Assembly
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e Action: In a reaction vessel, suspend 5-chloro-4-fluoro-2-nitroaniline (1.0 eq) in anhydrous
Dimethyl Sulfoxide (DMSO). Add morpholine (3.0 eq).

o Causality: DMSO is selected for its high dielectric constant, which solvates the nucleophile
and stabilizes the polar SNAr transition state. Exactly 3.0 equivalents of morpholine are used
because it serves a dual purpose: 1 eq acts as the nucleophile, while 2 eq act as an acid
scavenger to neutralize the HCI byproduct (forming morpholine hydrochloride). This prevents
the protonation of the aniline amine, which would stall the reaction.

Step 2: Thermal Activation & In-Process Control (IPC)

e Action: Heat the mixture in an oil bath at 140 °C for 3 hours.

e Validation Check: Pull a 10 pL aliquot and analyze via LC-MS. The system is validated to
proceed only when the starting material peak (m/z 190.5) is completely depleted, and the
product peak (m/z 242.1 [M+H]*) accounts for >95% of the total ion current.

Step 3: Thermodynamic Self-Purification (Workup)

o Action: While the reaction mixture is still hot (approx. 80 °C), slowly add 50 volumes of
deionized water under vigorous stirring.

o Causality: This is the critical self-purifying step. DMSO and morpholine hydrochloride are
infinitely miscible with water. The product, however, is highly lipophilic. By adding water at an
elevated temperature (80 °C) rather than room temperature, the product is forced to
crystallize slowly. A rapid crash-out at cold temperatures would trap DMSO and unreacted
morpholine within an amorphous solid matrix. The hot-water precipitation ensures a highly
ordered, pure crystalline lattice.

Step 4: Isolation

o Action: Allow the suspension to cool to room temperature naturally. Suction filter the
precipitate, wash thoroughly with water, and dry under vacuum to yield the product as a
bright yellow solid (Typical yield: 90-94%).

Downstream Applications: HPK1 Kinase Inhibitors
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Once synthesized, 4-fluoro-5-(morpholin-4-yl)-2-nitroaniline is immediately shuttled into
downstream workflows for cancer immunotherapy drug development.

The standard progression involves the catalytic reduction of the nitro group (using Raney
Nickel and hydrazine hydrate at 65 °C) to yield 4-fluoro-5-morpholinobenzene-1,2-diamine.
This diamine is a privileged scaffold. It is subsequently reacted with various carboxylic acids or
aldehydes to form substituted benzimidazoles. These benzimidazole derivatives act as the
critical ATP-competitive hinge-binding domain in HPK1 inhibitors, effectively blocking the kinase
activity that normally suppresses T-cell proliferation in the tumor microenvironment [2].

Pathway & Workflow Visualization
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Regioselective SNAr Synthesis

5-Chloro-4-fluoro-2-nitroaniline Morpholine (3.0 eq)
(Starting Material) Nucleophile & Base
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Synthesis and downstream integration of 4-Fluoro-5-(morpholin-4-yl)-2-nitroaniline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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